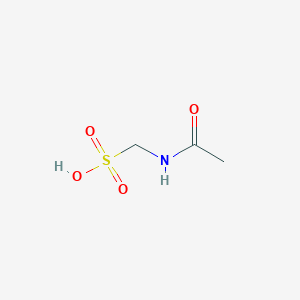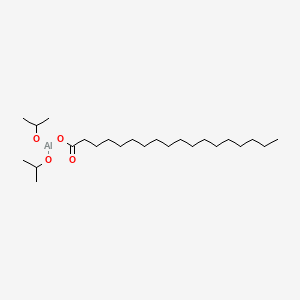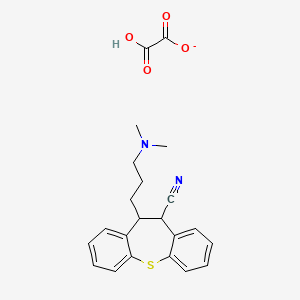
Acetamidomethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamidomethanesulfonic acid is an organosulfur compound with the chemical formula C3H7NO4S. It is a derivative of methanesulfonic acid, where an acetamido group replaces one of the hydrogen atoms. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetamidomethanesulfonic acid typically involves the reaction of methanesulfonic acid with acetamide under controlled conditions. The process can be carried out in the presence of a catalyst to enhance the reaction rate and yield. The reaction is generally performed at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalysts and optimized reaction parameters can further improve the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamidomethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include sulfonic acids, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Acetamidomethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a buffer in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: It is explored for its potential use in drug formulations and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, surfactants, and as an additive in electroplating solutions
Wirkmechanismus
The mechanism of action of acetamidomethanesulfonic acid involves its ability to donate and accept protons, making it an effective acid catalyst in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, stabilizing their structure and enhancing their activity. The pathways involved include protonation and deprotonation reactions, which are crucial for many biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic Acid: A simpler analog without the acetamido group, used widely as an acid catalyst.
Sulfonamides: A class of compounds with similar sulfonic acid functional groups, used as antibiotics and in other medicinal applications.
Uniqueness
Acetamidomethanesulfonic acid is unique due to its combination of the acetamido and sulfonic acid groups, which confer both stability and reactivity. This makes it particularly useful in applications requiring a stable yet reactive compound, such as in biochemical assays and industrial processes .
Eigenschaften
CAS-Nummer |
84271-29-4 |
|---|---|
Molekularformel |
C3H7NO4S |
Molekulargewicht |
153.16 g/mol |
IUPAC-Name |
acetamidomethanesulfonic acid |
InChI |
InChI=1S/C3H7NO4S/c1-3(5)4-2-9(6,7)8/h2H2,1H3,(H,4,5)(H,6,7,8) |
InChI-Schlüssel |
VCYZNRPTQABOAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)




![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)



